4,6-Diamino-1,2-dihydro-2,2-dimethyl-1-phenyl-1,3,5-triazine 2,4,5-trichlorophenoxyacetate
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Overview
Description
4,6-Diamino-1,2-dihydro-2,2-dimethyl-1-phenyl-1,3,5-triazine 2,4,5-trichlorophenoxyacetate is a complex organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diamino-1,2-dihydro-2,2-dimethyl-1-phenyl-1,3,5-triazine 2,4,5-trichlorophenoxyacetate typically involves the reaction of cyanuric chloride with appropriate amines and phenoxyacetic acid derivatives. The reaction is usually carried out in the presence of a base, such as sodium carbonate, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include an ice-bath to control the temperature and prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave irradiation can be employed to reduce reaction times and improve product quality .
Chemical Reactions Analysis
Types of Reactions
4,6-Diamino-1,2-dihydro-2,2-dimethyl-1-phenyl-1,3,5-triazine 2,4,5-trichlorophenoxyacetate undergoes various chemical reactions, including:
Substitution Reactions: The triazine ring can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents may vary.
Hydrolysis: The ester linkage in the phenoxyacetate moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium carbonate, acids for hydrolysis, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and solvents like dimethylformamide (DMF) to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazine derivatives, while hydrolysis can produce the corresponding phenol and carboxylic acid .
Scientific Research Applications
4,6-Diamino-1,2-dihydro-2,2-dimethyl-1-phenyl-1,3,5-triazine 2,4,5-trichlorophenoxyacetate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,6-Diamino-1,2-dihydro-2,2-dimethyl-1-phenyl-1,3,5-triazine 2,4,5-trichlorophenoxyacetate involves its interaction with molecular targets, such as enzymes. For instance, it acts as an irreversible inhibitor of dihydrofolic reductases by forming covalent bonds with the active site of the enzyme . This inhibition disrupts the enzyme’s function, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Diamino-6-phenyl-1,3,5-triazine
- 2-Chloro-4,6-diamino-1,3,5-triazine
- 2-Phenyl-4,6-diamino-1,3,5-triazine
Uniqueness
4,6-Diamino-1,2-dihydro-2,2-dimethyl-1-phenyl-1,3,5-triazine 2,4,5-trichlorophenoxyacetate is unique due to its specific substitution pattern and the presence of the phenoxyacetate moiety
Properties
CAS No. |
63979-37-3 |
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Molecular Formula |
C19H20Cl3N5O3 |
Molecular Weight |
472.7 g/mol |
IUPAC Name |
6,6-dimethyl-1-phenyl-1,3,5-triazine-2,4-diamine;2-(2,4,5-trichlorophenoxy)acetic acid |
InChI |
InChI=1S/C11H15N5.C8H5Cl3O3/c1-11(2)15-9(12)14-10(13)16(11)8-6-4-3-5-7-8;9-4-1-6(11)7(2-5(4)10)14-3-8(12)13/h3-7H,1-2H3,(H4,12,13,14,15);1-2H,3H2,(H,12,13) |
InChI Key |
ZAPCMYXGFUKWBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=C(N=C(N1C2=CC=CC=C2)N)N)C.C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)O |
Origin of Product |
United States |
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